molecular formula C18H12ClF3N2O2S B12618423 (3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B12618423
M. Wt: 412.8 g/mol
InChI Key: RMYATVOSYYIBBE-MBIQTGHCSA-N
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Description

(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a thiazoloisoindole core and a trifluoromethylphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazoloisoindole core through a cyclization reaction, followed by the introduction of the trifluoromethylphenyl group via a substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzimidazole: Shares the trifluoromethyl group but differs in the core structure.

    Thiazoloisoindole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H12ClF3N2O2S

Molecular Weight

412.8 g/mol

IUPAC Name

(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2S/c19-10-5-9(18(20,21)22)6-11(7-10)23-15(25)14-8-27-17-13-4-2-1-3-12(13)16(26)24(14)17/h1-7,14,17H,8H2,(H,23,25)/t14-,17?/m0/s1

InChI Key

RMYATVOSYYIBBE-MBIQTGHCSA-N

Isomeric SMILES

C1[C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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